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Sodium acid pyrophosphate - 7758-16-9

Sodium acid pyrophosphate

Catalog Number: EVT-299230
CAS Number: 7758-16-9
Molecular Formula: H4NaO7P2
Molecular Weight: 200.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium acid pyrophosphate (SAPP) is an inorganic compound [] with the chemical formula Na2H2P2O7 []. It is a colorless, odorless, and slightly acidic salt [, ], often found as a white powder [, ]. SAPP is commonly used as a food additive [, , , , , ], classified under different E numbers depending on its form (e.g., E450(i) for the anhydrous form) [, ].

  • Food Science: As a leavening agent, color stabilizer, emulsifier, moisture retainer, and antimicrobial agent [, , , , , , , , , , , , , , ].
  • Material Science: As a dispersing agent and in the development of wear-resistant materials [, ].
  • Biochemistry: In studies investigating its interaction with proteins like bovine serum albumin [].
  • Microbiology: In studies evaluating its impact on bacterial growth and toxin production [, , , , , , , ].
Mechanism of Action
  • Water Holding Capacity: SAPP increases water holding capacity in meat products by interacting with meat proteins, increasing their water binding sites [, , , , ].
  • Texture Modification: In meat products, SAPP contributes to desirable texture by enhancing protein extraction and binding, influencing water holding capacity, and modifying protein gelation during cooking [, , , , , , , ].
  • Antioxidant Activity: SAPP acts as an antioxidant, preventing enzymatic browning in fruits and vegetables and lipid oxidation in meat products. It achieves this by chelating metal ions, scavenging free radicals, and inhibiting enzymes involved in oxidation reactions [, , , , , , ].
Physical and Chemical Properties Analysis
  • Appearance: White powder [, ]
  • Odor: Odorless [, ]
  • Taste: Slightly acidic []
  • Solubility: Soluble in water [, ]
  • pH: Slightly acidic [, , ]
  • Stability: Degraded by heat and can hydrolyze in the presence of moisture [, ]
  • Chelating Agent: Binds to metal ions [, , , , , , ]

Food Science

  • Meat Processing:
    • Improves texture and water holding capacity in frankfurters, sausages, and restructured meat products [, , , , , , , ].
    • Enhances color development and stability in cured meat products [, , , , ].
    • Acts as an antimicrobial agent, particularly in combination with other preservatives [, , , , , , ].
    • Reduces cooking loss and improves yield [, , , , , ].
  • Bakery Products:
    • Used as a leavening agent in biscuits and cakes, reacting with sodium bicarbonate to release CO2 [, , ].
    • Improves texture and volume of baked goods [, , ].
  • Fruit and Vegetable Processing:
    • Prevents enzymatic browning in fruits and vegetables like strawberries, sweet potatoes, and potatoes by inhibiting polyphenol oxidase activity [, , , , , ].
    • Maintains color and freshness of processed fruits and vegetables [, , , , , ].
  • Seafood Processing:
    • Improves water holding capacity and texture in processed seafood [].
  • Other Applications:
    • Used as an emulsifier in salad dressings [].
    • Acts as a pH regulator in various food products [].
    • Improves the whipping properties of egg whites [].

Material Science

  • Dispersing Agent: Used to prevent flocculation in suspensions and improve the dispersion of pigments and fillers [, ].
  • Wear-Resistant Materials: Incorporated into formulations for wear-resistant materials used in applications like mobile phone screens [].

Biochemistry

  • Protein Interactions: Studied for its interactions with proteins like bovine serum albumin, providing insights into binding mechanisms and potential impacts on protein functionality [].

Microbiology

  • Antimicrobial Agent: Evaluated for its inhibitory effects on various bacteria, including Clostridium botulinum, Staphylococcus aureus, and Listeria monocytogenes, alone or in combination with other preservatives [, , , , , , , ].
Future Directions
  • Optimization of Food Applications: Further research is needed to optimize the use of SAPP in various food applications, focusing on:
    • Determining optimal concentrations for desired functionality while minimizing potential off-flavors [, ].
    • Exploring synergistic effects with other food additives to enhance functionality and reduce reliance on individual additives [, , , , , , ].

Tetrasodium pyrophosphate

    Sodium tripolyphosphate

      Sodium hexametaphosphate

        Citric Acid

        • Relevance: Citric acid is often used in conjunction with sodium acid pyrophosphate (SAPP) in food applications. For instance, both compounds are utilized in marinades to lower the pH and enhance the flavor of meat products []. They are also both used to prevent enzymatic browning in potatoes []. Citric acid acts as an acidulant, while SAPP contributes to water-holding capacity and texture.

        Potassium Sorbate

        • Relevance: Potassium sorbate is frequently studied in combination with sodium acid pyrophosphate (SAPP) for its antimicrobial effects in various food products [, , ]. While SAPP primarily functions as a processing aid, affecting texture and water binding, the combination with potassium sorbate allows for extended shelf life by inhibiting microbial growth. For example, a combination of SAPP and potassium sorbate delayed Clostridium botulinum growth in frankfurter emulsions [].

        Sodium Chloride (NaCl)

        • Relevance: Sodium chloride often works synergistically with sodium acid pyrophosphate (SAPP) in meat processing. For example, both are used to enhance the binding properties of meat products and reduce cooking loss []. Additionally, both compounds contribute to the flavor profile of meat products, with SAPP potentially enhancing salt flavor perception [].

        Properties

        CAS Number

        7758-16-9

        Product Name

        Disodium diphosphate

        IUPAC Name

        disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate

        Molecular Formula

        H4NaO7P2

        Molecular Weight

        200.96 g/mol

        InChI

        InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

        InChI Key

        MHXGNUVRVJWHJK-UHFFFAOYSA-N

        SMILES

        OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

        Solubility

        Soluble in water
        Sol in wate

        Canonical SMILES

        OP(=O)(O)OP(=O)(O)O.[Na]

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